molecular formula C10H13F2NO2 B13046572 (1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL

(1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL

Cat. No.: B13046572
M. Wt: 217.21 g/mol
InChI Key: KPPSNBYMXMDYSY-IOJJLOCKSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.32–7.25 (m, 1H, aromatic H-2/H-6), 7.10 (d, J = 8.1 Hz, 2H, aromatic H-4/H-5), 6.98 (t, J = 73 Hz, 1H, OCF₂H), 4.21 (br s, 1H, OH), 3.85 (q, J = 6.3 Hz, 1H, C1-H), 2.95 (dd, J = 13.2, 6.3 Hz, 1H, C2-H), 1.42 (d, J = 6.3 Hz, 3H, C3-H₃).
    • The OCF₂H group produces a characteristic triplet-of-triplets at δ ~6.98 ppm due to coupling with two fluorine atoms (J₆F-H ≈ 73 Hz).
  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 156.8 (C-O-CF₂H), 129.5–115.3 (aromatic carbons), 73.2 (C2), 58.1 (C1), 22.4 (C3).
    • The CF₂H group resonates at δ 118.9 ppm (t, J₆C-F = 245 Hz).

Infrared (IR) Spectroscopy

  • ν (cm⁻¹): 3350 (O-H stretch), 3280 (N-H stretch), 1605 (C=C aromatic), 1250 (C-O-C asym. stretch), 1120 (C-F stretch).
  • The O-H and N-H stretches appear broadened due to hydrogen bonding.

Mass Spectrometry (MS)

  • ESI-MS (m/z): 218.1 [M+H]⁺ (calc. 217.21), major fragments at 200.1 [M+H-H₂O]⁺, 154.0 [C₆H₄OCF₂H]⁺.

Comparative Analysis with Structural Isomers

Positional Isomerism

  • 3- vs. 4-(difluoromethoxy) substitution: Shifting the -OCF₂H group to the para position (4-) reduces steric strain between the substituent and the propane backbone, lowering the melting point by ~12°C compared to the meta isomer.

Stereoisomerism

  • (1S,2S)-1-Amino-1-[3-(difluoromethoxy)phenyl]propan-2-ol (PubChem CID 145708468) exhibits distinct NMR shifts (δ 3.92 ppm for C2-H vs. 3.85 ppm in the (1S)-isomer) due to altered hydrogen bonding.
Property (1S)-Isomer (1S,2S)-Isomer
Melting Point 98–100°C 112–114°C
[α]D²⁵ (c 1.0, CHCl₃) +24.5° +18.3°
Solubility in H₂O 12 mg/mL 8 mg/mL

Functional Group Isomerism

  • Replacing the hydroxyl group with a methoxy group (-OCH₃) increases logP by 0.8 units, enhancing lipid solubility but reducing hydrogen-bonding capacity.

Properties

Molecular Formula

C10H13F2NO2

Molecular Weight

217.21 g/mol

IUPAC Name

(1S)-1-amino-1-[3-(difluoromethoxy)phenyl]propan-2-ol

InChI

InChI=1S/C10H13F2NO2/c1-6(14)9(13)7-3-2-4-8(5-7)15-10(11)12/h2-6,9-10,14H,13H2,1H3/t6?,9-/m1/s1

InChI Key

KPPSNBYMXMDYSY-IOJJLOCKSA-N

Isomeric SMILES

CC([C@H](C1=CC(=CC=C1)OC(F)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC=C1)OC(F)F)N)O

Origin of Product

United States

Preparation Methods

Starting Materials and Functionalization

The synthesis often begins with 3-(difluoromethoxy)benzaldehyde or related aromatic compounds bearing the difluoromethoxy substituent. This precursor is essential for ensuring the correct substitution pattern on the phenyl ring.

Formation of the Chiral Amino Alcohol Backbone

A common approach involves asymmetric aminohydroxylation or reductive amination of a prochiral intermediate to introduce the amino and hydroxyl groups with the desired (1S) stereochemistry. For example:

  • Asymmetric Aminohydroxylation: Using chiral catalysts or ligands to convert an α,β-unsaturated precursor into the chiral amino alcohol.
  • Reductive Amination: Reaction of a chiral α-hydroxy ketone intermediate with ammonia or an amine source under reducing conditions to form the amino alcohol.

Catalysts and Reagents

Catalysts such as chiral transition metal complexes (e.g., osmium or rhodium-based catalysts) or organocatalysts are employed to achieve high enantioselectivity. Reagents for introducing the difluoromethoxy group include specialized fluorinating agents or nucleophilic substitution on suitable phenolic precursors.

Purification and Stereochemical Verification

Purification techniques such as chiral high-performance liquid chromatography (HPLC) are used to isolate the (1S) enantiomer with high purity. Analytical methods including NMR spectroscopy, mass spectrometry, and optical rotation measurements confirm the structure and stereochemistry.

Representative Preparation Scheme (Conceptual)

Step Description Key Reagents/Catalysts Outcome
1 Synthesis of 3-(difluoromethoxy)benzaldehyde Fluorination reagents, aromatic precursors Difluoromethoxy-substituted aromatic aldehyde
2 Formation of α-hydroxy ketone intermediate Aldol condensation or oxidation Prochiral intermediate with hydroxyl group
3 Asymmetric aminohydroxylation or reductive amination Chiral catalysts (e.g., Os, Rh complexes), ammonia or amine, reducing agents Chiral amino alcohol with (1S) configuration
4 Purification and chiral resolution Chiral HPLC, recrystallization Pure (1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL

Research Findings on Preparation Efficiency and Stereoselectivity

  • Enantioselectivity: The use of chiral catalysts in aminohydroxylation steps typically achieves enantiomeric excess (ee) values exceeding 90%, essential for pharmaceutical relevance.
  • Yield: Overall yields for the multi-step synthesis range from moderate to high (50–80%) depending on reaction conditions and purification efficiency.
  • Scalability: The synthetic routes are amenable to scale-up with optimization of catalyst loading and reaction times, making the compound accessible for research and potential drug development.

Analytical Techniques in Preparation

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting Material 3-(Difluoromethoxy)benzaldehyde Commercially available or synthesized
Key Catalyst Chiral Os or Rh complexes For asymmetric aminohydroxylation
Enantiomeric Excess (ee) >90% Critical for biological activity
Overall Yield 50–80% Dependent on reaction optimization
Purification Method Chiral HPLC, recrystallization Ensures stereochemical purity
Analytical Confirmation NMR, MS, Optical Rotation Structural and stereochemical verification

Chemical Reactions Analysis

Types of Reactions

(1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The amino group can be reduced to an amine using reducing agents such as LiAlH4.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or KMnO4 under mild conditions.

    Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

    Substitution: Nitration using HNO3/H2SO4, halogenation using Br2 or Cl2 in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the primary amine.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H13F2NO2
  • Molecular Weight : 217.21 g/mol
  • CAS Number : 1336838-32-4

The presence of the difluoromethoxy group enhances lipophilicity, which can influence interactions with biological targets, making this compound an interesting candidate for drug development .

Pharmaceutical Development

(1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL has shown promise as a pharmaceutical agent due to its ability to inhibit certain enzymes involved in metabolic pathways. Preliminary studies suggest its potential in:

  • Diabetes Management : The compound may influence glucose metabolism, making it a candidate for developing diabetes treatments.
  • Neurological Disorders : Its ability to modulate neurotransmitter regulation positions it as a potential therapeutic agent for conditions like depression or anxiety.

Structure-Activity Relationship Studies

The compound's structural features allow for extensive structure-activity relationship studies. These studies are essential for understanding how variations in chemical structure can affect biological activity and efficacy. Researchers can utilize computer-aided drug design to optimize the compound's properties further .

Case Studies and Research Findings

Research on (1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL has primarily focused on its pharmacodynamics and pharmacokinetics. Some notable findings include:

  • Enzyme Inhibition : Studies indicate that this compound may inhibit enzymes involved in glucose metabolism, suggesting a role in managing metabolic disorders.
    "Preliminary studies suggest it may act as an inhibitor of certain enzymes involved in metabolic pathways" .
  • Neurotransmitter Regulation : The compound's potential to modulate neurotransmitter levels could lead to breakthroughs in treating neurological conditions.

Mechanism of Action

The mechanism of action of (1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific compound it is used to synthesize.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL with structurally related β-amino alcohol derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
(1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL 3-(difluoromethoxy)phenyl C₁₀H₁₂F₂NO₂ 231.21 Enhanced metabolic stability; potential PCSK9 inhibition inferred from analogs .
(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL 3-(tert-butyl)phenyl C₁₃H₂₁NO 207.31 Bulky tert-butyl group increases steric hindrance; used in chiral synthesis intermediates .
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL 4-(trifluoromethylthio)phenyl C₁₀H₁₂F₃NOS 275.27 Trifluoromethylthio group enhances lipophilicity; potential CNS activity .
(1S,2S)-1-Amino-1-(2,3,5-trifluorophenyl)propan-2-ol 2,3,5-trifluorophenyl C₉H₉F₃NO 219.17 High electronegativity from fluorine atoms; discontinued due to synthesis challenges .
D(+)-2-Amino-3-phenyl-1-propanol 3-phenyl C₉H₁₃NO 151.20 Simple phenyl analog; used in biochemical studies for adrenoceptor binding assays .
6'-[[(1S,3S)-3-[[5-(difluoromethoxy)-2-pyrimidinyl]amino]cyclopentyl]amino]... Difluoromethoxy-pyrimidine C₂₃H₂₄F₂N₆O₂ 478.48 PCSK9 inhibitor; highlights therapeutic potential of difluoromethoxy groups in enzyme targeting .

Biological Activity

(1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL, also known by its CAS number 1213683-76-1, is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a difluoromethoxy group attached to a phenyl ring, along with an amino and hydroxyl functional group, which may influence its interaction with biological targets.

  • Molecular Formula : C10_{10}H13_{13}F2_2NO2_2
  • Molecular Weight : 217.21 g/mol
  • IUPAC Name : (1S)-1-amino-1-(3-(difluoromethoxy)phenyl)propan-2-ol

The biological activity of (1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethoxy group enhances the compound's lipophilicity and binding affinity, potentially leading to increased potency in therapeutic applications.

Antioxidant Activity

Recent studies have indicated that compounds with structural similarities to (1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL exhibit notable antioxidant properties. For instance, analogues derived from the isochromen framework have demonstrated significant antioxidant activities in assays such as the DPPH assay, where they outperformed ascorbic acid in terms of potency .

Antiplatelet Activity

In vitro studies have shown that certain derivatives of this compound can inhibit platelet aggregation induced by arachidonic acid. Some compounds demonstrated up to 16-fold greater activity compared to aspirin, indicating a promising avenue for developing antiplatelet agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship of (1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL has been explored in various studies. The presence of the difluoromethoxy group has been correlated with enhanced biological activity. For example, a meta-substituted phenyl derivative exhibited high potency against specific targets such as SMYD2, with an IC50_{50} value of 0.8 µM .

CompoundIC50_{50} (µM)Binding Efficiency Index
(1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OLTBDTBD
Meta-substituted phenyl derivative0.812.5
Para-substituted derivative>15-fold less activeTBD

Study on Cancer Therapeutics

In a study evaluating the potential of SMYD2 inhibitors in cancer therapy, (1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL was identified as a potent candidate due to its ability to inhibit the overexpressed SMYD2 enzyme in cancer cell lines. The findings suggested that this compound could be developed into a therapeutic agent targeting specific cancer types characterized by SMYD2 overexpression .

Comparative Analysis with Similar Compounds

Comparative studies have highlighted the unique properties of (1S)-1-Amino-1-(3-(difluoromethoxy)phenyl)propan-2-OL relative to other fluorinated analogs. For example, while similar compounds lacking the difluoromethoxy group showed reduced potency in biological assays, the presence of this substituent significantly enhanced both lipophilicity and metabolic stability, making it a valuable candidate for further development .

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